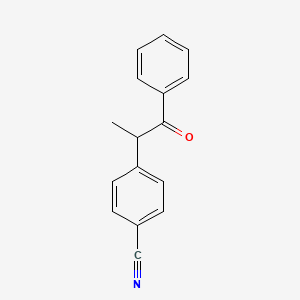

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.285 g/mol . It is a yellow to pale yellow liquid that is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile can be achieved through several methods. One common synthetic route involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst . This method is advantageous due to its mild reaction conditions and low production cost. Industrial production methods often involve the use of ionic liquids as recycling agents to simplify the separation process and eliminate the need for metal salt catalysts .

Chemical Reactions Analysis

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile group, to form various derivatives. Common reagents used in these reactions include hydroxylamine hydrochloride, metal catalysts, and ionic liquids. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile can be compared with similar compounds such as:

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione: This compound has a similar structure but contains a pyrrolidine ring.

Benzyl [1-(1-oxo-1-phenyl-2-propanyl)-4-piperidinyl]phenylcarbamate: This compound has a piperidine ring and is used in different applications.

Ozanimod Metabolite: This compound has a similar benzonitrile group but different substituents. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Biological Activity

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzonitrile moiety with a ketone group attached to a phenylpropan-2-yl substituent. This unique structure is significant for its interaction with biological targets.

Biological Activity

1. Anticonvulsant Properties

One notable study identified a derivative of this compound, specifically perampanel, which acts as a noncompetitive antagonist of AMPA receptors. This compound demonstrated potent activity in both in vitro and in vivo models, showing an IC50 of 60 nM in AMPA-induced Ca²⁺ influx assays and effective seizure control at doses as low as 2 mg/kg .

2. Structure-Activity Relationships (SAR)

Research into the SAR of compounds similar to this compound has revealed that modifications to the aromatic rings can significantly influence biological activity. For instance, the presence of specific substituents on the phenyl ring can enhance receptor binding and selectivity .

Case Studies

Case Study 1: AMPA Receptor Antagonism

In a detailed assessment, perampanel was tested against various models of epilepsy. The results indicated that not only did it effectively inhibit AMPA receptor-mediated neurotransmission, but it also exhibited minimal side effects compared to traditional anticonvulsants. This positions it as a promising candidate for further clinical development .

Case Study 2: Inhibition of KLK6

Another study explored the inhibition of kallikrein-related peptidase 6 (KLK6) using structurally related compounds. The findings suggested that compounds with similar structural features to this compound could exhibit significant inhibitory effects on KLK6, which is implicated in various pathological conditions including cancer and neurodegenerative diseases .

Table 1: Biological Activity Summary

| Compound Name | Target | Activity Type | IC50/Minimum Effective Dose |

|---|---|---|---|

| This compound (Perampanel) | AMPA Receptor | Noncompetitive Antagonist | 60 nM |

| Related Compounds | KLK6 | Inhibition | Not specified |

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency against KLK6 |

| Substitution at para position | Enhanced selectivity for AMPA receptors |

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(1-oxo-1-phenylpropan-2-yl)benzonitrile |

InChI |

InChI=1S/C16H13NO/c1-12(14-9-7-13(11-17)8-10-14)16(18)15-5-3-2-4-6-15/h2-10,12H,1H3 |

InChI Key |

PJADARWTKDHNNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.